Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate
Description
Its molecular formula is C₁₁H₁₁ClO₅, with a molar mass of 258.655 g/mol . The structure includes:
- A chloro (-Cl) substituent at the 2-position.
- A formyl (-CHO) group at the 4-position.
- A methoxy (-OCH₃) group at the 6-position.
- An acetyloxy methyl ester (-OCH₂COOCH₃) side chain.
Synthesis The compound is synthesized via nucleophilic substitution or esterification reactions. For example, hydrolysis of methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate under basic conditions (10% KOH, methanol, 80–82°C) yields related phenylacetic acid derivatives, highlighting the reactivity of the ester group .
Applications This compound serves as a key intermediate in organic synthesis, particularly for cytotoxic agents.
Properties
IUPAC Name |
methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZYTMRHRCXSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves alkylation of 2-chloro-4-formyl-6-methoxyphenol with methyl chloroacetate in the presence of a base. Potassium carbonate (K₂CO₃) is commonly employed after activation via calcination (360°C for 3.5 hours) and grinding to 120 mesh, which removes crystal water and increases surface area for improved reactivity. The reaction proceeds in aprotic solvents such as dimethylformamide (DMF) or ethyl acetate at 60–80°C for 8–12 hours:
$$
\text{Phenol} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate}
$$
Optimization and Yield
- Catalyst Activation : Calcined K₂CO₃ enhances yield by 15–20% compared to untreated catalyst.
- Solvent Choice : DMF outperforms tetrahydrofuran (THF) and acetonitrile due to superior solubility of intermediates.
- Yield : 68–72% after purification via distillation and recrystallization.
Stepwise Synthesis via Intermediate Formation
Synthesis of 2-Chloro-4-formyl-6-methoxyphenol
The phenolic precursor is synthesized through formylation and chlorination of 3-methoxyphenol. A Vilsmeier-Haack reaction introduces the formyl group using phosphoryl chloride (POCl₃) and DMF at 0–5°C, followed by chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane:
$$
\text{3-Methoxyphenol} \xrightarrow{\text{POCl}3, \text{DMF}} \text{4-Formyl-6-methoxyphenol} \xrightarrow{\text{SO}2\text{Cl}_2} \text{2-Chloro-4-formyl-6-methoxyphenol}
$$
Esterification with Methyl Chloroacetate
The phenol intermediate reacts with methyl chloroacetate under phase-transfer conditions using tetrabutylammonium bromide (TBAB) and K₂CO₃ in toluene. This method avoids side reactions such as hydrolysis of the formyl group:
$$
\text{2-Chloro-4-formyl-6-methoxyphenol} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{TBAB, K}2\text{CO}3} \text{Target Compound}
$$
Yield : 65–70% with purity >98% after silica gel chromatography.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Alkylation | 2-Chloro-4-formyl-6-methoxyphenol | K₂CO₃ (activated), DMF | 72 | 98 |
| Stepwise Synthesis | 3-Methoxyphenol | POCl₃, SO₂Cl₂, TBAB | 70 | 97 |
| Acrylate Adaptation | 4-Amino-5-chloro-2-methoxybenzaldehyde | Propanephosphonic anhydride | 62* | 95 |
*Theoretical yield based on analogous reactions.
Challenges and Mitigation Strategies
Sensitivity of the Formyl Group
The formyl group is prone to oxidation and hydrolysis under acidic or aqueous conditions. Strategies include:
Chemical Reactions Analysis
Types of Reactions
Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Methyl (2-chloro-4-carboxy-6-methoxyphenoxy)acetate.
Reduction: Methyl (2-chloro-4-hydroxymethyl-6-methoxyphenoxy)acetate.
Substitution: Methyl (2-substituted-4-formyl-6-methoxyphenoxy)acetate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H9ClO5
- CAS Number : 428492-17-5
The compound features a phenoxyacetic acid backbone, which contributes to its reactivity and biological activity. The presence of the chloro and formyl groups enhances its potential for interactions with various biological targets.
Organic Synthesis
Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of novel compounds with specific functionalities.
Biological Studies
The compound is utilized in biological research to study enzyme-catalyzed reactions involving phenoxyacetic acid derivatives. It can serve as a model compound for investigating metabolic pathways and interactions with biological receptors.
Pharmaceutical Development
This compound is being explored for its potential use in the development of pharmaceuticals. Its structural properties may lead to the discovery of new drug candidates targeting specific diseases.
Research indicates that this compound exhibits notable biological activities , particularly its antinociceptive properties. This has been demonstrated through various studies:
| Study | Model | Dose (mg/kg) | Effect |
|---|---|---|---|
| Acetic Acid Writhing Test | Mice | 50, 100, 200 | Significant reduction in writhing at 200 mg/kg |
| Formalin Test (Acute Phase) | Mice | 100, 200 | Significant effect observed at both doses |
| Hot Plate Test | Mice | 200 | Demonstrated antinociceptive effect |
These findings suggest that the compound can effectively reduce pain behaviors associated with both acute and chronic pain models.
Mechanism of Action
The mechanism of action of Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The chloro group can participate in substitution reactions, altering the chemical properties of the compound. These interactions can affect various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Ester Group Variations
- The ethyl ester analog (C₁₂H₁₃ClO₅) exhibits lower solubility in polar solvents compared to the methyl derivative due to its longer alkyl chain .
- Conversion to the carboxylic acid form (C₁₀H₉ClO₅) increases acidity (pKa ~3–4), enabling salt formation for improved bioavailability in drug design .
Substituent Effects Electron-withdrawing groups: The nitro (-NO₂) substituent in methyl (2-chloro-6-nitrophenoxy)acetate significantly reduces electron density on the aromatic ring, favoring electrophilic substitution at meta positions . Halogen differences: Iodo and bromo analogs (C₁₂H₁₃IO₅ and C₁₂H₁₃BrO₅) exhibit distinct reactivity. Bromo derivatives are more reactive in Ullmann couplings, while iodo variants are preferred in Sonogashira reactions .
Biological Activity The formyl group in this compound allows further functionalization (e.g., Schiff base formation), critical for synthesizing cytotoxic chroman-4-one derivatives . Nitro-substituted analogs are less explored for biological activity but serve as precursors to amines or heterocycles in agrochemical synthesis .
Biological Activity
Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C10H9ClO5
- Molecular Weight : 258.65 g/mol
- CAS Number : 428492-17-5
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The aldehyde group in the compound can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of enzyme-catalyzed reactions involving phenoxyacetic acid derivatives.
- Receptor Binding : The structural characteristics of the compound suggest that it may interact with specific receptors, influencing various signaling pathways. The chloro substituent may enhance its binding affinity.
- Antimicrobial and Anti-inflammatory Properties : Preliminary studies indicate that the compound exhibits antimicrobial and anti-inflammatory activities, making it a candidate for therapeutic applications .
Biological Applications
This compound has been investigated for multiple applications in biological research:
- Agrochemical Development : Its properties make it suitable for developing new agrochemicals.
- Pharmaceutical Research : The compound serves as a precursor in synthesizing drugs targeting specific diseases, particularly those involving inflammation and microbial infections .
1. Enzyme-Catalyzed Reactions
In studies focusing on enzyme-catalyzed reactions, this compound was used as a model compound to explore the metabolism of phenoxyacetic acid derivatives. The results indicated that this compound could significantly alter the activity of certain enzymes involved in metabolic pathways.
2. Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro assays demonstrated effective inhibition of growth at concentrations ranging from 10 to 50 µg/mL, suggesting its potential use as an antimicrobial agent.
3. Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of the compound in a mouse model of induced inflammation. This compound was shown to reduce inflammatory markers significantly, indicating its potential therapeutic role in managing inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anti-inflammatory |
| Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate | Structure | Similar properties; used in enzyme studies |
| (2-Chloro-4-carboxy-6-methoxyphenoxy)acetic acid | Structure | Intermediate for complex organic synthesis |
Q & A
Q. What are the standard synthetic routes for Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate?
The compound is typically synthesized via nucleophilic substitution. A phenol derivative (e.g., 2-chloro-4-formyl-6-methoxyphenol) reacts with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF under reflux. Post-reaction, the product is isolated via ice-water quenching, filtration, and recrystallization from ethanol .
Q. What spectroscopic techniques are recommended for structural characterization?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and functional groups (e.g., formyl, methoxy).
- IR Spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) stretches.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D structure using software like SHELXL .
Q. How can solubility properties inform experimental design?
The compound is soluble in polar aprotic solvents (DMF, acetone) but insoluble in water. Pre-experiment solubility testing in target solvents ensures compatibility with reaction conditions or biological assays .
Q. What purification methods are effective for this compound?
Recrystallization (ethanol) is standard. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Advanced Research Questions
Q. How can reaction yield be optimized during synthesis?
Systematic optimization involves:
- Solvent Screening : Compare DMF (high polarity) vs. acetone (moderate polarity) to balance reactivity and by-product formation.
- Base Selection : Test K₂CO₃ (mild) vs. stronger bases (e.g., NaH) for improved nucleophilicity.
- Temperature Control : Reflux vs. microwave-assisted synthesis to reduce reaction time. Design of Experiments (DoE) can statistically identify critical factors .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Cross-validate using:
- X-ray Diffraction : Resolves ambiguities in NMR assignments (e.g., overlapping peaks).
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Contradictions in mass spectra may indicate isotopic patterns (e.g., chlorine) or adduct formation .
Q. What strategies mitigate by-products in the synthesis?
Q. How can the formyl group be derivatized for functionalization studies?
- Oxidation : Convert to carboxylic acid using KMnO₄/CrO₃ for carboxylate salts.
- Reduction : Transform to hydroxymethyl (-CH₂OH) via NaBH₄/LiAlH₄. Post-derivatization, characterize products via HPLC and 2D NMR .
Q. What computational tools predict the compound’s reactivity or bioactivity?
- DFT Calculations : Model reaction pathways (e.g., nucleophilic attack energy barriers).
- Molecular Docking : Screen against protein targets (e.g., enzymes with active-site aldehydes) to hypothesize bioactivity .
Q. How to design biological activity assays for this compound?
- In Vitro Screening : Test enzyme inhibition (e.g., hydrolases) using fluorescence-based assays.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen substitution) to correlate functional groups with activity .
Methodological Notes
- Contradictory Data : Address discrepancies in melting points or spectral data by verifying synthetic conditions (e.g., solvent purity, drying methods) .
- Advanced Characterization : For ambiguous stereochemistry, employ chiral HPLC or vibrational circular dichroism (VCD) .
- Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., bromoacetate) with proper PPE and fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
